molecular formula C21H23N3OS B1231296 2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone

2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone

Cat. No. B1231296
M. Wt: 365.5 g/mol
InChI Key: UWICPNUYLJPKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone is a member of piperazines.

Scientific Research Applications

Electrochemical Synthesis

A study by Nematollahi, Momeni, and Khazalpour (2014) detailed the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which involves the oxidation of related compounds, including 1-(4-(4-hydroxyphenyl) piperazin-1-yl) ethanone. This research provides insight into novel synthetic methods for related compounds (Nematollahi, Momeni, & Khazalpour, 2014).

Antimicrobial and Anticandidal Activities

Kaplancıklı and colleagues (2014) synthesized derivatives similar to the compound , demonstrating potent anticandidal agents with weak cytotoxicities. These findings suggest potential applications in antimicrobial research (Kaplancıklı et al., 2014).

Cholinesterase Inhibitory Activities

Another study by Mohsen et al. (2014) focused on synthesizing derivatives to investigate their anticholinesterase activities. This research highlights the compound's potential use in treating conditions associated with cholinesterase activity (Mohsen et al., 2014).

Antitumor and Antiviral Screening

Research by Chaimbault, Bosc, and Jarry (1999) on compounds structurally similar to the one indicated moderate antitumor activity. This suggests potential applications in cancer research (Chaimbault, Bosc, & Jarry, 1999).

Antibacterial and Antimycobacterial Activities

Gurunani and associates (2022) synthesized derivatives for antibacterial and antimycobacterial screening. Their findings revealed moderate activity against certain bacteria, underscoring the compound's relevance in infectious disease research (Gurunani et al., 2022).

properties

Product Name

2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H23N3OS/c1-22-15-20(18-9-5-6-10-19(18)22)26-16-21(25)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

UWICPNUYLJPKJF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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